molecular formula C19H21N3O4 B6345738 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354916-47-4

2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345738
CAS No.: 1354916-47-4
M. Wt: 355.4 g/mol
InChI Key: YERGWZYVHORXJY-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a high-purity chemical reagent designed for scientific research and drug discovery applications. This compound features a dihydroimidazol-4-one core, a versatile scaffold in medicinal chemistry that is often associated with significant bioactivity, particularly in the realms of kinase inhibition and redox modulation . The structural motif incorporates a 3,4,5-trimethoxyphenyl group, which is a key pharmacophore found in potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4) . This suggests substantial research value for investigating novel anticancer agents that target the colchicine binding site on tubulin, thereby disrupting microtubule assembly, leading to vascular shutdown and apoptosis in solid tumors . The presence of the imidazole nucleus, a constituent of many important natural products and pharmaceuticals, further broadens the scope of this compound for pharmacological investigation, including potential anti-inflammatory and antimicrobial activities . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. It is strictly for research purposes in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

2-amino-4-phenyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-14-9-12(10-15(25-2)16(14)26-3)11-19(13-7-5-4-6-8-13)17(23)21-18(20)22-19/h4-10H,11H2,1-3H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGWZYVHORXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354916-47-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of approximately 355.39 g/mol. The structure includes a dihydro-imidazole ring and a phenyl group substituted with a trimethoxyphenyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines under reflux conditions.

Anticancer Activity

Research indicates that compounds similar to 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one exhibit significant anticancer properties. For instance:

  • Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .
  • Apoptosis Induction : Studies demonstrated that certain derivatives could enhance caspase-3 activity significantly in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM .

Antibacterial and Antifungal Activity

The compound's structural features suggest it may also possess antibacterial properties. Similar compounds have shown efficacy against various bacterial strains:

  • Inhibition Zones : Compounds related to this structure exhibited inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives:

  • Study on Antitumor Effects : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines including HT1080 and MCF-7. The most effective compounds demonstrated IC50 values below 10 μM, indicating strong antitumor activity .
  • Molecular Docking Studies : Molecular docking simulations have shown that similar compounds can bind effectively to tubulin at the colchicine site, suggesting mechanisms for their anticancer effects .

Data Summary

Biological ActivityEffective Concentration (μM)Reference
Microtubule Assembly Inhibition20
Apoptosis Induction (Caspase-3)1
Antibacterial Activity (Inhibition Zone)18 - 24 mm
Cytotoxicity (IC50) in Cancer Cells<10

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug intermediate in the development of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

  • Antimicrobial Activity : Research indicates that derivatives of imidazoles possess antimicrobial properties. For instance, pyran derivatives have been reported to exhibit significant antibacterial activity against resistant strains of bacteria .

OLED Technology

Another notable application is in the field of organic light-emitting diodes (OLEDs). The compound serves as an innovative drug intermediate that can be utilized in the synthesis of OLED materials.

  • Research Findings : Studies have demonstrated that compounds with similar structures can improve the efficiency and stability of OLEDs, making them suitable for use in display technologies and lighting solutions .

Crystal Engineering

The crystal structure analysis of related compounds has provided insights into their stability and interactions. For example, the crystal structure of a similar imidazole derivative was studied to understand its spatial arrangement and potential reactivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on imidazole derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial properties. The findings suggested that compounds with a similar core structure to 2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one could be effective against multi-drug resistant bacteria.

Case Study 2: OLED Performance Enhancement

Research published on OLED materials highlighted how integrating compounds like 2-Amino-5-phenyl derivatives into OLED architectures improved light emission efficiency and operational stability. This suggests that the compound could play a vital role in advancing OLED technology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, pharmacological activity, and synthetic feasibility:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Evidence Source
Target Compound 4,5-Dihydroimidazol-4-one Phenyl, 3,4,5-trimethoxyphenylmethyl C₁₉H₂₁N₃O₄ 355.4 Not explicitly reported; likely explored for anticancer or metabolic regulation
PODO-1 Dihydrofuran-2(3H)-one 3,4,5-Trimethoxyphenyl, hydroxy, vinyl Not provided Not provided PPARγ partial agonist; antidiabetic activity in rats
Compound 3a (PODO-1 derivative) Dihydrofuran-2(3H)-one 3,4,5-Trimethoxyphenyl, trifluoromethylstyryl C₂₃H₂₃F₃O₆ 476.4 PPARγ partial agonist; in vivo reduction of hyperglycemia
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one 4,5-Dihydroimidazol-4-one Furan-2-yl, 3-methoxyphenyl C₁₅H₁₅N₃O₃ 285.3 No reported activity; structural similarity suggests potential metabolic applications
(RS)-(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanol Pyrimidin-4-ol 3,4,5-Trimethoxyphenyl, diaminopyrimidine C₁₄H₁₇N₃O₄ 299.3 Trimethoprim analog; antibiotic activity

Key Findings and Trends

Role of Trimethoxyphenyl Groups: The 3,4,5-trimethoxyphenyl substituent is a critical pharmacophore in both the target compound and PODO-1 derivatives. This group enhances binding to hydrophobic pockets in proteins (e.g., PPARγ) and improves metabolic stability . In contrast, the pyrimidinone analog () uses this group for antibiotic activity, highlighting its versatility across diverse targets .

Impact of Core Heterocycles: Imidazolone derivatives (e.g., the target compound and analog) exhibit structural rigidity due to the fused bicyclic system, which may limit conformational flexibility compared to dihydrofuranone-based compounds like PODO-1 . Dihydrofuranones (e.g., PODO-1) demonstrate superior in vivo efficacy in diabetic models, likely due to improved solubility from the ester/lactone moiety .

Further studies are needed to validate these hypotheses.

Synthetic Challenges :

  • Multi-step syntheses and instability of intermediates (e.g., imidazolone ring sensitivity) may explain the discontinuation of the target compound .

Contradictions and Limitations

  • and highlight the dual role of trimethoxyphenyl groups in both antidiabetic and antibiotic applications, complicating target prediction for the imidazolone derivative.
  • The lack of explicit biological data for the target compound necessitates caution in extrapolating findings from structurally related molecules.

Q & A

Q. What synthetic methodologies are employed for the synthesis of this compound?

The synthesis typically involves multi-step condensation and cyclization reactions . For example:

  • Condensation reactions between aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and amines or amidines under reflux conditions in polar solvents like methanol or ethanol .
  • Base-promoted cyclization of amidines with ketones to form the 4,5-dihydroimidazol-4-one core, often under transition-metal-free conditions .
  • Purification via chromatographic methods (e.g., column chromatography) or recrystallization from solvents like ethyl acetate .

Q. Key Steps :

Protection of functional groups (e.g., methoxy groups).

Formation of the imidazole ring via cyclization.

Final purification using solvent extraction and column chromatography.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals are grown via slow evaporation or diffusion methods.
  • Data collection at low temperatures (e.g., 90 K) minimizes thermal motion .
  • SHELX programs (e.g., SHELXL) refine the structure, resolving bond lengths, angles, and dihedral angles .
  • Weak intermolecular interactions (e.g., C–H⋯F/N hydrogen bonds) stabilize the crystal lattice .

Q. Example Crystallographic Parameters :

ParameterValue (from analogous compounds)
Dihedral angles12.65–84.15° (imidazole vs. aryl rings)
Hydrogen bond distances2.2–2.8 Å
Space groupP2₁/c or similar

Q. What analytical techniques confirm purity and structural identity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Peaks at ~1660 cm1^{-1} confirm carbonyl groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+).
  • HPLC : ≥98% purity thresholds ensure compound integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Experimental Design Considerations :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps .
  • Catalyst screening : Base catalysts (K2_2CO3_3) improve alkylation efficiency .
  • Temperature control : Reflux at 60–80°C balances reaction rate and byproduct formation .
  • Workflow automation : High-throughput screening in multi-well plates accelerates optimization .

Q. Case Study :

  • A 51.9% yield was achieved for a related imidazole derivative using 3,4,5-trimethoxybenzaldehyde and optimized reflux conditions .

Q. How do substituents on the imidazole ring influence biological activity?

Structure-Activity Relationship (SAR) Strategies :

  • Trimethoxyphenyl groups : Enhance lipophilicity and microtubule disruption (observed in combretastatin analogs) .
  • Fluorophenyl substituents : Improve metabolic stability via reduced oxidative metabolism .
  • Hydrogen-bond donors : Amino groups at position 2 increase solubility and target binding .

Q. Biological Assay Design :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC50_{50} determination.
  • Antioxidant activity : Measure radical scavenging using DPPH/ABTS assays .

Q. What challenges arise in X-ray crystallographic refinement, and how are they resolved?

Common Issues :

  • Twinning : Addressed using SHELXL’s TWIN/BASF commands .
  • Disorder in trimethoxyphenyl groups : Modeled with split atoms and restrained refinement.
  • Weak diffraction : Enhanced via cryocooling (90 K) and high-intensity X-ray sources .

Q. Refinement Workflow :

Initial model building with SHELXS.

Anisotropic displacement parameter (ADP) refinement.

Validation using R-factor convergence (<0.05) .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Methodology :

  • 2D NMR (COSY, HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity.
  • Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., imidazole vs. oxazole formation) .
  • Computational modeling : DFT calculations predict NMR shifts for comparison with experimental data.

Q. Example :

  • A crystal structure resolved conflicting 1H^1H NMR assignments for a fluorophenyl-imidazole derivative .

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